Nortopixantrone

Description

Overview of 9-Aza-Anthrapyrazolediones as Bioactive Scaffolds

The 9-aza-anthrapyrazolediones represent a class of synthetic heterocyclic compounds characterized by a specific four-ring system. This core structure, or scaffold, is a variation of the anthracenedione framework, which is known for its biological activity. The key modification is the "aza-bioisosteric" replacement of a carbon atom with a nitrogen atom at the 9th position of the anthrapyrazole core. This substitution is a critical design element intended to modulate the electronic properties, binding interactions, and metabolic stability of the molecule.

In drug discovery, a "bioactive scaffold" is a core molecular structure that can be systematically modified to create a library of related compounds with diverse biological activities. nih.govnih.govrsc.org The 9-aza-anthrapyrazoledione scaffold is particularly noted for its ability to interact with nucleic acids and associated enzymes, forming the basis of its therapeutic potential. nus.edu.sg Researchers utilize these scaffolds to explore structure-activity relationships (SAR), where systematic changes to the scaffold's side chains or functional groups can lead to optimized biological effects and a better understanding of the molecular target. nus.edu.sg The planarity of the ring system is a crucial feature, allowing it to intercalate, or insert, between the base pairs of DNA. This interaction is often a prerequisite for inhibiting enzymes involved in DNA replication and maintenance, such as topoisomerases.

Historical Context of Antineoplastic Antibiotics and Topoisomerase Inhibitors

The development of Nortopixantrone is best understood within the historical progression of cancer chemotherapy, which has its roots in the discovery of antineoplastic antibiotics.

Antineoplastic Antibiotics: In the 1960s, natural products isolated from Streptomyces bacteria, such as doxorubicin and daunorubicin, were identified as potent anticancer agents. nih.govresearchgate.net These compounds, known as anthracyclines, consist of a tetracyclic ring system linked to a sugar moiety. nih.govoncohemakey.com Their primary mechanisms of action include intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for resolving DNA tangles during replication and transcription. researchgate.netnih.gov While highly effective against a range of cancers, the clinical use of anthracyclines is often limited by significant side effects, most notably irreversible heart damage (cardiotoxicity). researchgate.netwikipedia.org

Synthetic Topoisomerase Inhibitors: The toxicity of natural anthracyclines spurred the search for synthetic analogues with improved therapeutic profiles. This led to the development of the anthracenedione class in the 1970s and 1980s, with mitoxantrone being the most prominent example. nih.govwikipedia.org Mitoxantrone, which lacks the sugar moiety of the anthracyclines, was designed to retain the DNA-intercalating and topoisomerase II-inhibiting activity while reducing the potential for generating reactive oxygen species, a mechanism believed to contribute to the cardiotoxicity of doxorubicin. nih.govnih.gov Like the anthracyclines, mitoxantrone functions as a "topoisomerase poison," stabilizing the temporary complex formed between topoisomerase II and DNA after the DNA has been cleaved. nih.govwikipedia.org This prevents the re-ligation of the DNA strands, leading to permanent DNA breaks and triggering cell death. nih.gov

Rationale for the Development of this compound as a Novel Therapeutic Agent

This compound and its close analogue, pixantrone, emerged from continued efforts to refine the anthracenedione scaffold. The primary goal was to create agents with an enhanced safety profile, particularly with reduced cardiotoxicity, while maintaining or improving anticancer efficacy. wikipedia.orgnih.gov

The development rationale was based on specific structural modifications to the mitoxantrone template:

Aza-Bioisosteric Substitution: The introduction of a nitrogen atom into the chromophore (the light-absorbing ring system) to create an aza-anthracenedione was a key innovation. This change alters the electronic distribution of the molecule, which was hypothesized to reduce the molecule's ability to participate in the redox cycling that generates cardiotoxic free radicals. nih.gov

Modified Side Chains: this compound is a metabolite of pixantrone (also known as BBR 2778). The structural differences between these compounds and mitoxantrone lie in the side chains attached to the core ring system. These modifications were intended to fine-tune the drug's interaction with DNA and topoisomerase II.

Pixantrone was developed to be structurally distinct from both anthracyclines and mitoxantrone, lacking the specific chemical groups thought to be responsible for heart damage. nih.govdrugbank.com this compound, being closely related, shares this foundational principle. The core idea was to uncouple the potent anticancer activity of topoisomerase II inhibition from the off-target effects that cause severe toxicity. wikipedia.org Research in animal models suggested that pixantrone did not cause the same level of cardiotoxicity as mitoxantrone at equally effective doses, providing a strong rationale for its clinical development. nih.gov

| Compound | Core Structure | Key Features | Primary Mechanism |

| Doxorubicin | Anthracycline | Tetracyclic rings with a daunosamine sugar. nih.gov | DNA Intercalation, Topoisomerase II Inhibition, Free Radical Generation. researchgate.net |

| Mitoxantrone | Anthracenedione | Tricyclic system, lacks sugar moiety. nih.govwikipedia.org | DNA Intercalation, Topoisomerase II Inhibition. wikipedia.org |

| Pixantrone | Aza-Anthracenedione | Aza-bioisostere of an anthracenedione. researchgate.net | Topoisomerase II Inhibition, DNA Adduct Formation. nih.govresearchgate.net |

| This compound | Aza-Anthracenedione | Metabolite of Pixantrone. nus.edu.sgresearchgate.net | DNA Intercalation, Topoisomerase II Inhibition. nus.edu.sgontosight.ai |

Academic Research Landscape and Unanswered Questions Regarding this compound

The academic research surrounding this compound is often linked with studies of its parent compound, pixantrone. Research has confirmed that its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II. nus.edu.sgontosight.ai Studies have explored its activity in various cancer models, including prostate cancer. researchgate.net

Despite this foundational knowledge, several questions remain the focus of ongoing investigation:

Detailed Molecular Interactions: While it is known to be a topoisomerase II inhibitor, the precise molecular details of its interaction with the enzyme-DNA complex, compared to mitoxantrone or pixantrone, are not fully elucidated. Understanding these nuances could explain differences in activity and specificity.

Full Spectrum of Activity: The full range of cancer types where this compound might have therapeutic potential is still being explored. Its efficacy as a single agent versus in combination with other therapies is a key area of clinical and preclinical research. ecog-acrin.orgbcm.eduuchicagomedicine.org

Mechanisms of Resistance: As with all chemotherapeutic agents, understanding how cancer cells might develop resistance to this compound is critical for its long-term clinical application.

Metabolic Profile: As a metabolite of pixantrone, understanding the pharmacokinetics of this compound itself—its formation, distribution, and clearance—is essential to fully grasp the activity of its parent drug. nus.edu.sg

The global research and development status for this compound hydrochloride has been noted as discontinued for certain initial indications, but the compound remains a subject of academic interest for its chemical properties and biological actions. nus.edu.sgmedpath.com

Propriétés

Numéro CAS |

156090-17-4 |

|---|---|

Formule moléculaire |

C20H24N6O2 |

Poids moléculaire |

380.4 g/mol |

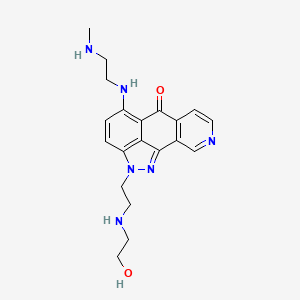

Nom IUPAC |

14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylamino]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one |

InChI |

InChI=1S/C20H24N6O2/c1-21-6-7-24-15-2-3-16-18-17(15)20(28)13-4-5-23-12-14(13)19(18)25-26(16)10-8-22-9-11-27/h2-5,12,21-22,24,27H,6-11H2,1H3 |

Clé InChI |

PMGQHDIXCJMHRO-UHFFFAOYSA-N |

SMILES |

CNCCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO |

SMILES canonique |

CNCCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO |

Synonymes |

BBR 3438 BBR-3438 BBR3438 |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Space Exploration

Established Synthetic Pathways for Nortopixantrone

This compound, also known by its code BBR 3438 as a free base, is a 9-aza-anthrapyrazole-based compound. medchemexpress.com Its synthesis is a multi-step process that involves the construction of the core heterocyclic structure followed by the introduction and modification of side chains. A key approach to forming the this compound backbone involves the cyclization of specific precursors to build the indazolo[4,3-gh]isoquinolin-6(2H)-one core.

Key Intermediates and Precursors in this compound Synthesis

The synthesis of this compound relies on the strategic use of several key intermediates. A crucial starting material is 6-chloro-9-fluorobenz[g]isoquinoline-5,10-quinone. This precursor undergoes a series of reactions to build the complex heterocyclic system of this compound.

Another vital component is 2-hydroxyethylhydrazine, which is used in the initial cyclization step. For the introduction of the side chains, N-(2-aminoethyl)-N-methylcarbamic acid tert-butyl ester is a key reagent. Ethanolamine is also utilized in the later stages of the synthesis to introduce a specific functional group.

| Intermediate/Precursor | Role in Synthesis |

| 6-chloro-9-fluorobenz[g]isoquinoline-5,10-quinone | Starting material for the core heterocyclic structure. |

| 2-hydroxyethylhydrazine | Reagent for the initial cyclization reaction. |

| N-(2-aminoethyl)-N-methylcarbamic acid tert-butyl ester | Introduces one of the key side chains. |

| Ethanolamine | Used for the introduction of a terminal functional group. |

| Mesyl chloride | Used for the mesylation of a hydroxyl group to create a good leaving group. |

| Triethylamine | Employed as a base in the mesylation step. |

| Pyridine | Used as a solvent in several reaction steps. |

| Dichloromethane | Used as a solvent for the mesylation reaction. |

| Hydrochloric acid (HCl) | Used for the final deprotection step. |

Reaction Mechanisms and Conditions for Core Structure Formation

The formation of the this compound core structure proceeds through a series of well-defined reaction mechanisms. The initial and critical step is the cyclization of 6-chloro-9-fluorobenz[g]isoquinoline-5,10-quinone with 2-hydroxyethylhydrazine. This reaction, typically carried out in hot pyridine, results in the formation of 2-(2-hydroxyethyl)-5-chloroindazolo[4,3-gh]isoquinolin-6(2H)-one. This step establishes the fundamental indazolo[4,3-gh]isoquinoline ring system.

Following the formation of this core, the next key transformation is a condensation reaction. The newly formed intermediate is condensed with N-(2-aminoethyl)-N-methylcarbamic acid tert-butyl ester, again in hot pyridine. This reaction attaches one of the crucial side chains to the core structure, yielding a 5-[2-[N-(tert-butoxycarbonyl)-N-methylamino]ethylamino] derivative. The stability of the 9-aza-anthrapyrazole ring structure is considered an important factor for the compound's activity. nus.edu.sg

Strategies for Functional Group Introduction and Derivatization

With the core structure and one side chain in place, the synthesis proceeds to introduce and modify other functional groups. A common strategy involves the activation of a hydroxyl group to facilitate further substitution. The hydroxyl group on the 2-hydroxyethyl side chain is converted to a better leaving group through mesylation. This is achieved by reacting the intermediate with mesyl chloride in the presence of triethylamine in a solvent such as dichloromethane.

The resulting mesylate is then condensed with ethanolamine in a heated reaction. This step introduces the second side chain. The final step in the synthesis of this compound hydrochloride (BBR 3438) is the deprotection of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom on the side chain. This is typically accomplished using hydrochloric acid, which also forms the hydrochloride salt of the final compound.

Exploration of Synthetic Accessibility to this compound Analogs

The synthetic route established for this compound also provides a framework for the creation of various analogs. By modifying the precursors and reagents used, a diverse range of related compounds can be synthesized. For instance, the synthesis of BBR 3409, a related compound, follows a similar pathway but utilizes N-(2-aminoethyl)-N,N-dimethylamine instead of the Boc-protected diamine used for this compound.

The exploration of the chemical space around the 9-aza-anthrapyrazole scaffold has been a focus of research. nus.edu.sg Studies have analyzed the quantitative structure-activity relationship (QSAR) of 2,5-disubstituted 9-aza-anthrapyrazoles, highlighting the importance of substituents on the biological activity. nus.edu.sg The ability to synthesize a variety of analogs is crucial for these studies, allowing for the investigation of how different functional groups and structural modifications influence the properties of the compounds. The development of synthetic methods for acyloxyalkyl carbamate prodrugs of amine-containing drugs like this compound has also been explored to potentially modify its properties. google.comgoogle.com

Green Chemistry Principles in this compound Synthesis Research (Hypothetical, but common academic focus)

Hypothetically, a green chemistry approach to this compound synthesis would aim to address these issues. This could involve several strategies:

Use of Greener Solvents: Replacing solvents like pyridine and dichloromethane with more environmentally benign alternatives.

Catalytic Reactions: Employing catalytic methods to reduce the amount of reagents needed and minimize waste. For example, exploring metal-catalyzed cross-coupling reactions for the formation of C-N bonds could be more efficient than traditional condensation reactions. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

One-Pot Reactions: Developing procedures where multiple reaction steps are carried out in a single reaction vessel, which can reduce solvent usage and purification steps. mdpi.com

Use of Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources.

Molecular Mechanism of Action: Elucidating Dna and Enzyme Interactions

DNA Intercalation Modalities of Nortopixantrone

The planar aromatic structure of this compound facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. This physical insertion is a primary mode of its interaction with genetic material and is a characteristic feature of many anticancer drugs, including the related compound mitoxantrone. patsnap.com The process is thermodynamically driven by the hydrophobic effect, as the molecule moves from an aqueous environment into the nonpolar space between stacked base pairs.

The insertion of this compound's planar chromophore into the DNA helix necessitates significant structural alterations to the DNA. To accommodate the intercalating agent, the DNA must unwind locally, increasing the vertical space between the adjacent base pairs where the compound is bound. This unwinding and distortion of the double helix can interfere with the normal functions of DNA-dependent enzymes, such as DNA and RNA polymerases, thereby inhibiting replication and transcription. patsnap.comnih.gov

Specificity of DNA Binding and Sequence Preference

Topoisomerase II Inhibition by this compound

This compound is a potent inhibitor of DNA topoisomerase II, an essential enzyme that manages DNA topology by creating transient, enzyme-linked double-strand breaks in the DNA. nus.edu.sgnih.gov Unlike catalytic inhibitors that merely block the enzyme's function, this compound acts as a "topoisomerase II poison." nih.govfrontiersin.org This means it transforms the enzyme into a cellular toxin that generates permanent DNA damage. nih.gov

The catalytic cycle of topoisomerase II involves cleaving both strands of a DNA duplex, passing another duplex through the break, and then resealing the break. nih.gov this compound interferes with this process by binding to the enzyme-DNA complex at the moment of cleavage. patsnap.combiomedpharmajournal.org This action stabilizes the "cleavage complex," a transient intermediate where the enzyme is covalently bonded to the 5' ends of the broken DNA. nih.govmdpi.com By stabilizing this complex, the drug effectively inhibits the DNA re-ligation step. nih.gov The accumulation of these stalled cleavage complexes results in the generation of permanent, lethal double-strand DNA breaks, which, if not repaired, trigger apoptotic cell death pathways. nih.govwikipedia.org This mechanism is a hallmark of many effective anticancer agents, including etoposide and doxorubicin. mdpi.com

Human cells express two distinct isoforms of topoisomerase II: alpha (Top2α) and beta (Top2β). plos.orgfrontiersin.org These isoforms have different cellular roles and expression patterns. Top2α is primarily expressed in proliferating cells and is essential for disentangling newly replicated chromosomes during mitosis. frontiersin.orgmdpi.com In contrast, Top2β is expressed in both dividing and quiescent cells and is thought to be involved in transcriptional regulation and differentiation processes. mdpi.comfrontiersin.org

The anticancer activity of topoisomerase II poisons is largely attributed to the inhibition of the Top2α isoform, which is often overexpressed in rapidly dividing cancer cells. mdpi.comnih.gov Conversely, the inhibition of Top2β has been linked to undesirable side effects, such as treatment-related secondary leukemias and cardiotoxicity. plos.org Therefore, the development of isoform-selective inhibitors that preferentially target Top2α is a significant goal in cancer therapy. plos.org While this compound is known to inhibit topoisomerase II, detailed studies specifically quantifying its differential activity against the alpha and beta isoforms are critical for fully understanding its therapeutic index and potential for side effects.

Beyond poisoning the cleavage complex, a hypothetical mechanism for enzyme inhibition involves allosteric modulation. Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. whiterose.ac.uk For topoisomerase II, this could theoretically involve a compound binding to a region that is critical for the conformational changes required for ATP hydrolysis or for the transport of the second DNA duplex through the enzyme-mediated break.

Recent cryo-electron microscopy structures of human Top2α have revealed the intricate, multi-domain architecture of the enzyme and the allosteric connections that link the distant ATP-binding domain to the DNA-binding and cleavage core. rcsb.org A hypothetical allosteric inhibitor of Top2α could function by disrupting this communication, effectively locking the enzyme in an inactive state without necessarily stabilizing the cleavage complex. This would classify it as a true catalytic inhibitor rather than a poison. frontiersin.org While the primary mechanism of this compound is understood as poisoning the cleavage complex, the potential for its aza-anthrapyrazole scaffold to interact with allosteric sites represents an area for future investigation and drug design.

Data Tables

Table 1: Compound Names Mentioned

| Compound Name | Class/Type |

| This compound | Aza-anthrapyrazole, Topoisomerase II Inhibitor |

| Mitoxantrone | Anthracenedione, Topoisomerase II Inhibitor |

| Doxorubicin | Anthracycline, Topoisomerase II Inhibitor |

| Etoposide | Epipodophyllotoxin, Topoisomerase II Inhibitor |

| m-AMSA (Amsacrine) | Acridine derivative, Topoisomerase II Inhibitor |

Table 2: Summary of this compound's Mechanistic Actions

| Mechanism | Target | Consequence |

| DNA Intercalation | DNA Double Helix | Local unwinding and structural distortion of DNA; alters DNA topology. |

| Topoisomerase II Poisoning | Topoisomerase II-DNA Complex | Stabilization of the covalent cleavage complex, preventing DNA re-ligation. nih.govnih.gov |

| Induction of DNA Damage | Cellular DNA | Accumulation of permanent double-strand breaks. patsnap.comnih.gov |

| Cellular Outcome | Cancer Cell | Inhibition of DNA replication and transcription; induction of apoptosis. patsnap.comnih.gov |

Differential Inhibition of Topoisomerase II Isoforms (e.g., alpha vs. beta)

Downstream Molecular Consequences of Topoisomerase II Inhibition

The inhibition of topoisomerase II by this compound sets in motion a cascade of cellular events that ultimately compromise the integrity and function of the cancer cell's genetic material. As a DNA-reactive agent, this compound's primary interaction with topoisomerase II leads to severe downstream consequences for DNA structure and metabolism. ontosight.aipfizermedicalinformation.com

Induction of Single- and Double-Stranded DNA Breaks

The fundamental role of topoisomerase II is to manage DNA topology by creating transient double-stranded breaks (DSBs), allowing another DNA segment to pass through, and then resealing the break. ufl.eduwikipedia.org Topoisomerase II inhibitors, often referred to as "poisons," act by trapping this intermediate stage, known as the cleavable complex, where the enzyme is covalently bound to the 5' ends of the cleaved DNA. wikipedia.orgresearchgate.net

This compound, consistent with the mechanism of related anthracenediones, stabilizes this ternary complex of drug, DNA, and enzyme. iarc.frpatsnap.com This stabilization prevents the re-ligation of the DNA strands, transforming the transient breaks into permanent and cytotoxic lesions. patsnap.com While topoisomerase II's natural function involves creating a DSB, the inhibition of religation of the two strands can be independent. plos.org Consequently, the action of a topoisomerase II poison like this compound can result in the accumulation of both single-strand breaks (SSBs) and the more lethal double-strand breaks (DSBs). ufl.eduiarc.frplos.org The formation of these DNA breaks, particularly DSBs, is a potent signal for cell cycle arrest and apoptosis. patsnap.cominnovareacademics.in

Inhibition of DNA Replication and Repair Pathways

Topoisomerase II is indispensable for DNA replication, especially during the final stages where it is required to disentangle, or decatenate, the newly replicated daughter chromosomes. ufl.eduwikipedia.org By inhibiting topoisomerase II, this compound effectively blocks this separation process, leading to a halt in cell division. ontosight.ai The drug's interference with the enzyme's ability to uncoil and relax supercoiled DNA ahead of the replication fork also directly impedes the progression of DNA synthesis. pfizermedicalinformation.comufl.edu

The induction of DNA strand breaks activates the cell's sophisticated DNA Damage Response (DDR) network. nih.govoaepublish.com Pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ) are mobilized to repair the DSBs. nih.govoaepublish.com However, the continuous presence of the drug generates a volume of DNA damage that can overwhelm the cellular repair capacity. nih.govbham.ac.uk This exploitation of the cancer cell's own replication and repair machinery is a key aspect of the therapeutic strategy. mdpi.com By inducing extensive DNA damage, this compound forces the cell into a state of catastrophic genomic instability, which, if not repaired, triggers programmed cell death. nih.gov

Effects on RNA and Protein Synthesis

The impact of this compound extends beyond DNA replication and repair to the fundamental processes of gene expression. Transcription, the process of creating RNA from a DNA template, also requires the modulation of DNA topology to relieve supercoiling stress generated as RNA polymerase traverses the DNA strand. pfizermedicalinformation.comnih.gov Topoisomerase II plays a role in this process. nih.gov By inhibiting the enzyme, this compound interferes with the synthesis of ribonucleic acid (RNA). pfizermedicalinformation.com

Related compounds like mitoxantrone and doxorubicin have demonstrated potent inhibition of both DNA and RNA synthesis. pfizermedicalinformation.cominnovareacademics.innih.gov The inhibition of RNA synthesis has a direct downstream effect on protein synthesis. Protein synthesis is a critical cellular function where the genetic information encoded in messenger RNA (mRNA) is translated into proteins, the functional workhorses of the cell. lumenlearning.com By disrupting the production of mRNA and other RNA molecules essential for translation (such as ribosomal RNA), this compound indirectly but effectively curtails the cell's ability to produce the proteins necessary for its growth and survival. nih.govnih.gov

Comparative Mechanistic Studies with Related Anthracenediones and Anthracyclines

The biological activity of this compound is best understood in the context of its chemical relatives, the anthracenediones, and the broader class of anthracyclines. While sharing the core mechanism of topoisomerase II inhibition, subtle variations in chemical structure lead to significant differences in their interaction with DNA and the enzyme, which in turn dictates their therapeutic and toxicological profiles. nih.gov

Distinctions in DNA Binding and Topoisomerase II Interaction Profiles

The primary mechanism for this class of compounds involves insertion of their planar ring system between the base pairs of the DNA double helix, a process known as intercalation. patsnap.compatsnap.com This binding is the initial step that facilitates the poisoning of topoisomerase II. However, the specifics of this interaction vary among the different agents.

Anthracyclines (e.g., Doxorubicin): These compounds possess a daunosamine sugar moiety that is critical for their activity. This sugar sits in the minor groove of the DNA, providing additional stability to the drug-DNA complex and influencing the interaction with topoisomerase II.

Anthracenediones (e.g., Mitoxantrone): Lacking the bulky sugar moiety, mitoxantrone intercalates into DNA and exhibits some sequence preference. pfizermedicalinformation.comiarc.fr Its interaction is primarily driven by the planar aromatic core.

Aza-anthracenediones (e.g., Pixantrone): Pixantrone is a structural analogue of mitoxantrone where a nitrogen atom replaces a carbon in the ring structure, and the side chains are different. nih.govdrugbank.com This modification was intended to alter its physicochemical properties. Research shows that pixantrone is selective for the α-isoform of topoisomerase II, which is highly expressed in proliferating cancer cells, over the β-isoform, which is constitutively expressed in quiescent tissues like the heart. nih.gov This isoform selectivity is a key distinction from doxorubicin and mitoxantrone. nih.gov

This compound, as an anthracenedione derivative, intercalates into DNA to inhibit topoisomerase II. ontosight.aiantibodysociety.org Its specific DNA binding affinity, sequence preferences, and topoisomerase II isoform selectivity are determined by its unique side-chain substitutions on the anthracenedione scaffold. These structural nuances distinguish its molecular interactions from those of mitoxantrone and pixantrone.

Table 1: Comparative DNA and Topoisomerase II Interaction Profiles

| Feature | Doxorubicin (Anthracycline) | Mitoxantrone (Anthracenedione) | Pixantrone (Aza-anthracenedione) |

|---|---|---|---|

| DNA Intercalation | Yes, planar ring system | Yes, planar ring system patsnap.com | Yes, planar ring system patsnap.com |

| Key Structural Moiety for Interaction | Daunosamine sugar in minor groove | Planar aromatic core and side chains iarc.fr | Aza-anthracenedione core and side chains nih.gov |

| Topoisomerase II Isoform Selectivity | Targets both Top2A and Top2B biomedpharmajournal.org | Less effective on Top2β at lower concentrations nih.gov | Preferentially targets Top2α over Top2β nih.gov |

Mechanistic Basis for Differential Biological Activities

The structural and mechanistic distinctions outlined above are directly responsible for the varying efficacy and toxicity profiles observed among these compounds. A critical differentiator is cardiotoxicity, a dose-limiting side effect of many anthracyclines and anthracenediones. nih.govnih.gov

The mechanisms underlying these differential activities include:

Redox Cycling and Reactive Oxygen Species (ROS) Production: Anthracyclines like doxorubicin contain a hydroquinone moiety that can chelate iron and undergo redox cycling, leading to the generation of ROS. patsnap.combiomedpharmajournal.org This is considered a major contributor to their cardiotoxicity, as heart tissue is particularly susceptible to oxidative damage.

Structural Modifications to Reduce Cardiotoxicity: Pixantrone was explicitly designed to be less cardiotoxic. Its structure lacks the specific hydroquinone functionality of doxorubicin and mitoxantrone, making it unable to chelate iron and thereby reducing its capacity to produce damaging ROS. nih.govnih.gov

Topoisomerase II Isoform Selectivity: The heart primarily expresses the topoisomerase IIβ isoform. nih.govbiomedpharmajournal.org The relative selectivity of pixantrone for the topoisomerase IIα isoform, which is more abundant in cancer cells, provides a mechanistic basis for its improved cardiac safety profile. nih.gov By sparing topoisomerase IIβ in cardiomyocytes, pixantrone is thought to cause less damage to heart muscle.

This compound's design as a distinct anthracenedione suggests that its specific substitutions are intended to optimize the therapeutic window, likely by modulating its ability to generate ROS and by potentially conferring a favorable topoisomerase II isoform selectivity, similar to the strategy employed for pixantrone. nih.govantibodysociety.org These molecular-level differences are fundamental to the pursuit of developing more effective and less toxic chemotherapeutic agents.

Table 2: Mechanistic Basis for Differential Biological Activities

| Mechanism | Doxorubicin | Mitoxantrone | Pixantrone |

|---|---|---|---|

| Iron Chelation | Yes nih.gov | Yes nih.gov | No nih.gov |

| ROS Generation | High patsnap.combiomedpharmajournal.org | Moderate patsnap.com | Low/Negligible nih.govdrugbank.com |

| Primary Target Isoform | Top2α and Top2β biomedpharmajournal.org | Top2α and Top2β (with some dose-dependent preference) nih.gov | Top2α nih.gov |

| Resulting Biological Implication | High efficacy, high cardiotoxicity nih.gov | High efficacy, significant cardiotoxicity nih.gov | Efficacious with reduced cardiotoxicity nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Mitoxantrone |

| Pixantrone |

| Doxorubicin |

| Etoposide |

Preclinical Biological Activity and Pharmacodynamics in Disease Models

In Vivo Efficacy in Animal Models of Disease

Pharmacodynamic Markers of Efficacy in Preclinical Models

In preclinical evaluations, the efficacy of Nortopixantrone (also known as BBR 3438) is substantiated by specific pharmacodynamic (PD) biomarkers that indicate its mechanism of action and antitumor effects. nih.gov These markers are crucial for translating preclinical findings into potential clinical utility by providing measurable endpoints of drug activity. crownbio.comfrontiersin.org

The primary mechanism of this compound involves DNA damage, making markers related to this process particularly relevant. nih.gov Key PD biomarkers for agents in this class often include the assessment of DNA strand breaks, activation of apoptosis pathways, and inhibition of specific enzymes. nih.govnih.gov For this compound, which induces both single- and double-stranded DNA breaks and inhibits topoisomerase II, relevant PD markers would logically include the quantification of these DNA lesions. nih.gov

Furthermore, markers of apoptosis, the process of programmed cell death, serve as generic indicators of tumor cell killing for most anticancer drugs. nih.gov In preclinical studies, commonly used apoptosis markers that would be applicable to this compound's activity include the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov These intracellular markers typically require biopsy material for assessment. nih.gov The response to DNA damage often involves the activation of checkpoint proteins, and the modulation of these proteins could also serve as a PD marker of this compound's efficacy. researchgate.net

A study on a related platinum compound highlighted that differential activation of regulatory pathways at DNA damage checkpoints could distinguish between drug responses in sensitive versus resistant cells, suggesting that markers like CHK1 modulation could be informative for this compound as well. researchgate.net The enhanced efficacy of this compound in prostatic carcinoma models is attributed to factors including increased intracellular accumulation and a higher DNA-binding affinity, which themselves can be considered pharmacodynamic indicators. researchgate.net

Table 1: Potential Pharmacodynamic Markers for this compound in Preclinical Models

| Marker Category | Specific Biomarker | Rationale for Use with this compound |

|---|---|---|

| DNA Damage | DNA Strand Breaks (Single & Double) | Direct consequence of this compound's mechanism as a DNA intercalator. nih.gov |

| Topoisomerase II Inhibition | This compound is a known inhibitor of this enzyme. nih.gov | |

| Apoptosis | Caspase Activation | Key executioner of apoptosis, triggered by drug-induced cell damage. nih.gov |

| PARP Cleavage | A hallmark of apoptosis, indicating irreversible commitment to cell death. nih.gov |

| Cell Cycle Checkpoints | CHK1 Modulation | Checkpoint kinase activation is a response to DNA damage. researchgate.net |

Modulation of Specific Cellular Pathways in Preclinical Contexts

This compound exerts its biological effects by directly intervening in critical cellular pathways, primarily the DNA Damage Response (DDR) network. nih.govnih.gov As a 9-aza-anthrapyrazole, its fundamental mechanism is the intercalation into DNA and inhibition of topoisomerase II, leading to the formation of DNA breaks and interfering with DNA replication and repair. nih.gov This action directly activates the DDR pathway, a complex signaling network that cells use to detect and respond to DNA lesions to maintain genomic integrity. mdpi.comcrownbio.com

The induction of DNA damage by this compound triggers a cascade of signaling events. nih.gov The DDR pathway involves sensor proteins that detect DNA lesions, which in turn activate transducer kinases. crownbio.com These kinases then phosphorylate a variety of effector proteins that orchestrate the cellular response, which can range from cell cycle arrest to allow for DNA repair, to the initiation of apoptosis if the damage is too severe. astrazeneca.comnih.gov Given that this compound causes double-strand breaks, pathways involving proteins such as BRCA1/2, which are crucial for homologous recombination repair, are likely to be impacted. nih.govastrazeneca.com The reliance of many cancer cells on specific, often compromised, DDR pathways can create therapeutic opportunities. crownbio.comastrazeneca.com

In the context of prostate cancer, where this compound has shown significant preclinical efficacy, its interaction with the Androgen Receptor (AR) signaling pathway may be of importance. researchgate.net Recent studies have indicated that the AR can regulate the expression of DDR genes, providing a rationale for combining DNA-damaging agents with hormonal therapies. nih.gov The superior activity of this compound in prostate cancer models could be linked to its ability to exploit these specific vulnerabilities. researchgate.net

While the primary focus is on the DDR pathway, the widespread cellular disruption caused by significant DNA damage can also affect other major cell signaling pathways that control cell proliferation and survival, such as:

p53 Signaling: The p53 tumor suppressor protein is a critical node in the DDR, often called the "guardian of the genome." It can be activated in response to DNA damage and can induce cell cycle arrest or apoptosis. nih.gov

PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. frontiersin.orgscientificarchives.com Crosstalk exists between the DDR and PI3K/AKT pathways, and significant cellular stress from DNA damage can influence its activity.

Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation and is often hyperactivated in cancer. nih.govscientificarchives.com The cellular response to genotoxic stress can involve modulation of the MAPK pathway.

Phenotypic Screening and Identification of Novel Biological Activities

Hypothetically, subjecting this compound to a broad phenotypic screening campaign against a diverse panel of microbial pathogens could reveal novel biological functions. This approach is agnostic and does not require a preconceived hypothesis about the drug's target, allowing for the discovery of unexpected efficacy. nih.gov The rationale for exploring antimicrobial activity is supported by the fact that other complex molecules designed as anticancer agents have demonstrated such properties. researchgate.net For instance, a study on novel 9-aza-anthrapyrazoles, the class to which this compound belongs, noted that this chemical family has been associated with antibacterial and anti-HIV activities. researchgate.net

A hypothetical phenotypic screen could involve the following:

Table 2: Hypothetical Phenotypic Screen for Novel this compound Activities

| Screen Type | Cellular Model/Organism | Phenotypic Readout | Potential Novel Activity |

|---|---|---|---|

| Antimicrobial Screen | Panel of bacteria (e.g., Gram-positive, Gram-negative) | Inhibition of bacterial growth (e.g., measuring optical density) | Antibacterial medchemexpress.comresearchgate.net |

| Antiviral Screen | Virus-infected host cells (e.g., HIV-infected T-cells) | Reduction in viral replication or cytopathic effect | Antiviral researchgate.net |

| Anti-inflammatory Screen | Immune cells (e.g., macrophages) stimulated with an inflammatory agent | Reduction in pro-inflammatory cytokine production (e.g., TNF-α, IL-6) | Anti-inflammatory |

| Neuroregeneration Screen | Primary neurons with induced injury | Promotion of axon regrowth or prevention of degeneration | Neuro-regenerative/protective nih.gov |

Such screening efforts, beyond the current cancer focus, could potentially reposition this compound for other disease contexts. The identification of any new activity would necessitate subsequent studies to determine the molecular target and mechanism of action, which may or may not be related to its known DNA-damaging properties. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (BBR 3438) |

| Doxorubicin |

| Losoxantrone |

Structure-activity Relationship Sar and Structural Optimization

Impact of Side Chain Modifications on Biological Potency and Selectivity

The side chains of Nortopixantrone are not merely anchors for DNA binding; their specific structure profoundly influences the compound's biological potency and selectivity. nus.edu.sg Altering the length, charge, and bulk of these side chains can fine-tune the molecule's pharmacological profile.

Research on related anthrapyrazole and anthracenedione compounds demonstrates the significance of these modifications:

Conservation of Activity: Studies on mitoxantrone analogs have shown that certain modifications to a single side chain may not significantly alter cytotoxic potency or the ability to stimulate DNA cleavage, provided the other chain remains optimal. nih.gov This suggests that one of the side chains may be more amenable to modification for purposes like altering solubility or tissue distribution without sacrificing core activity. nih.gov

Electrostatic Interactions: The anticancer activity of the 9-aza-anthrapyrazole series is strongly dependent on electrostatic interactions. nus.edu.sg The basic amino groups in the side chains are crucial for this, and modifications that alter the charge or steric hindrance around these groups can dramatically affect potency.

Target Selectivity: While topoisomerase IIα is highly expressed in proliferating cancer cells and is the desired target, the β-isoform is more broadly expressed, and its inhibition is linked to adverse effects like cardiotoxicity. mdpi.complos.org The design of new analogs often focuses on modifying side chains to achieve selective inhibition of the α-isoform over the β-isoform, a key strategy for improving the safety profile of this class of drugs. plos.org

| Compound | Key Structural Modification | Impact on Topoisomerase II Activity | Reported Cytotoxicity |

|---|---|---|---|

| Mitoxantrone | Reference compound with two identical basic side chains and ring hydroxyls. | Potent stimulation of DNA cleavage. nih.gov | High. nih.gov |

| Ametantrone | Lacks the ring hydroxyl groups of mitoxantrone. | Markedly lower capacity to induce cleavable complexes. nih.gov | Significantly lower than mitoxantrone. nih.gov |

| BBR2577 | A mitoxantrone derivative with a modification on one side chain. | Ability to stimulate DNA cleavage was not negatively influenced compared to mitoxantrone. nih.gov | Cytotoxic potency was not negatively influenced. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is a cornerstone of modern drug design, allowing researchers to predict the activity of new, unsynthesized molecules and to understand which structural properties are most important for the desired effect. nih.govnih.gov

For this compound and its 9-aza-anthrapyrazole (9-aza-AP) analogs, QSAR studies have provided critical insights:

Model Development: Researchers develop QSAR models by calculating a wide range of "molecular descriptors" for a series of compounds with known activities. researchgate.net These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. Statistical methods, like multiple linear regression, are then used to build a model that links these descriptors to the observed anticancer activity. nus.edu.sgnih.gov

Key Descriptors for 9-aza-APs: 2D- and 3D-QSAR analyses of the 9-aza-anthrapyrazole series have shown that their anticancer activity is strongly dependent on electrostatic interactions. nus.edu.sg This finding quantitatively confirms the importance of the charged side chains and the distribution of electrons across the planar ring system. Descriptors related to hydrophobicity and molar refraction have also been found to be significant in some models, indicating that the molecule's size and its ability to pass through cellular membranes also play a role. nih.gov

Predictive Power: A robust QSAR model has high predictive ability, meaning it can accurately estimate the activity of compounds not included in the initial training set. nih.gov This allows for the virtual screening of large libraries of potential analogs, prioritizing the most promising candidates for synthesis and laboratory testing, thereby saving significant time and resources.

| Descriptor Type | Description | Relevance to this compound Analogs |

|---|---|---|

| Electrostatic | Describes the distribution of charge in a molecule (e.g., partial charges on atoms, dipole moment). | Strongly correlated with the anticancer activity of 9-aza-anthrapyrazoles, highlighting the importance of charged side chains. nus.edu.sg |

| Steric/Topological | Relates to the size and shape of the molecule (e.g., molecular weight, van der Waals volume). | Influences how the drug fits into the DNA intercalation site and the enzyme's binding pocket. researchgate.net |

| Hydrophobic | Quantifies the water-hating character of a molecule (e.g., LogP). | Important for membrane permeability and interaction with hydrophobic pockets in the target. nih.gov |

| Quantum Chemical | Calculated properties like HOMO/LUMO energies, which relate to molecular reactivity. | Can provide insight into the molecule's ability to form specific types of interactions. nih.gov |

Rational Design Principles for Enhanced Target Engagement and Pharmacological Profile

Rational drug design utilizes the detailed structural and mechanistic information from SAR and QSAR studies to intelligently create new molecules with improved properties. rcsb.org The goal is to enhance desirable characteristics, such as target binding affinity and selectivity, while minimizing potential liabilities.

De novo design, meaning "from the beginning," involves constructing novel molecular structures computationally, often based on the structure of the target binding site. rsc.org A common strategy is fragment-based design, which can be hypothetically applied to the this compound scaffold. mdpi.com

Fragmentation: The known active molecule (this compound) is computationally broken down into key fragments: the aza-anthrapyrazole core, the linker, and the terminal amino groups of the side chains.

Fragment Screening: A virtual library of alternative fragments is screened. For instance, different heterocyclic cores could be evaluated for improved intercalation properties, or various linker lengths and rigidities could be tested for optimal positioning.

Computational chemistry is indispensable for rational drug design, providing tools to predict how a newly designed molecule will behave before it is synthesized. researchgate.netresearchgate.net

Molecular Docking: This is one of the most common techniques. A 3D model of the target—in this case, the topoisomerase II-DNA complex—is used as a receptor. rcsb.org The designed analogs are then computationally placed into the binding site in various orientations and conformations. A scoring function estimates the binding affinity (e.g., Glide score), allowing researchers to rank the analogs and predict which ones will bind most tightly. This helps to filter out molecules that are unlikely to be active.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations can predict the dynamic behavior of the drug-target complex over time. These simulations model the movements of all atoms in the system, providing insights into the stability of the binding, the specific interactions that hold the drug in place, and how the drug might alter the conformation of the enzyme and DNA. nih.gov

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of the essential features a molecule must have to be active (e.g., hydrogen bond donors/acceptors, charged groups, aromatic rings). By creating a pharmacophore model based on this compound and other active analogs, researchers can rapidly screen large virtual databases to find structurally diverse molecules that fit the required electronic and steric profile. nih.gov

Mechanisms of Cellular Response and Resistance in Preclinical Models

Development of Acquired Resistance in In Vitro Cellular Models

Cancer cells can develop resistance to a drug upon continuous exposure, a phenomenon known as acquired resistance. springermedizin.dewhiterose.ac.uk This process has been studied in laboratory settings by culturing cancer cells with gradually increasing concentrations of a drug to select for resistant populations. frontiersin.org These models are invaluable for identifying the specific cellular changes that allow cancer cells to survive treatment. frontiersin.orgcrownbio.com

A primary mechanism by which cancer cells acquire resistance is by reducing the intracellular concentration of the drug. mdpi.comejcmpr.com This is often achieved through the increased expression and activity of ATP-binding cassette (ABC) transporters, which act as energy-dependent efflux pumps, actively expelling cytotoxic agents from the cell. oaepublish.comoaepublish.comimrpress.comscielo.br

In the context of anthracenedione derivatives like mitoxantrone, a close structural analog of nortopixantrone, the development of resistance has been linked to several ABC transporters. The human myeloma cell line 8226, when selected for resistance to mitoxantrone, demonstrated a 10-fold increase in resistance that was associated with an ATP-dependent reduction in intracellular drug concentration. nih.gov This suggests the involvement of a novel drug efflux pump. nih.gov Similarly, the MCF7 breast cancer cell line selected with mitoxantrone (MCF7/MX) exhibits an ATP-sensitive drug accumulation defect, leading to enhanced energy-dependent drug efflux. nih.gov

Key ABC transporters implicated in multidrug resistance (MDR) include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). springermedizin.deoaepublish.com These transporters are capable of extruding a wide variety of structurally and functionally diverse anticancer drugs, thereby conferring a multidrug-resistant phenotype. mdpi.com For instance, MRP1 overexpression can confer resistance to mitoxantrone. oaepublish.com The overexpression of P-gp is a well-established cause of MDR, and its inhibition is a key strategy to overcome resistance. scielo.br

| Cell Line | Selection Agent | Resistance Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| 8226 Human Myeloma | Mitoxantrone | Energy-dependent drug efflux | 10-fold resistance associated with reduced intracellular drug accumulation, suggesting a novel efflux pump. | nih.gov |

| MCF7 Breast Carcinoma | Mitoxantrone | Enhanced energy-dependent drug efflux | ATP-sensitive accumulation defect and reduced polyglutamylation, suggesting a novel MTX-specific efflux pump. | nih.gov |

| HL-60 Human Leukemia | Mitoxantrone | Altered Topoisomerase II and drug efflux | Cross-resistance to other Topo II inhibitors. | nih.gov |

This compound, like its parent compound mitoxantrone, is a topoisomerase II inhibitor. mdpi.com These drugs exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and cell death. oncohemakey.com Consequently, alterations in the target enzyme, topoisomerase II, represent a significant mechanism of acquired resistance. nih.govmdpi.com

Studies with mitoxantrone-resistant cell lines have revealed several modifications to topoisomerase II. In the human leukemia cell line HL-60/MX2, selected for mitoxantrone resistance, there is a notable reduction in topoisomerase II catalytic activity. nih.gov This is associated with the absence of the 180 kDa isoform (topo IIβ) and the appearance of a novel 160 kDa topo IIα-related protein. nih.gov Furthermore, the levels of topo IIα and topo IIβ mRNA transcripts are reduced in these resistant cells. nih.gov

In the 8226 myeloma cell line, higher levels of mitoxantrone resistance (37-fold) were associated with significant reductions in the expression of both topoisomerase IIα (70% reduction) and topoisomerase IIβ (88% reduction) compared to the parental cell line. nih.gov Acquired resistance to topoisomerase II inhibitors is frequently linked to a decrease in the expression levels of the TOP2A/170 isoform. oaepublish.com Additionally, post-translational modifications, such as altered phosphorylation of topoisomerase II, can also contribute to drug resistance by affecting the enzyme's activity and its interaction with the drug. frontiersin.org

The development of resistance to one anticancer drug can often lead to resistance to other, often structurally and mechanistically unrelated, drugs. nih.govtaylorandfrancis.com This phenomenon, known as multidrug resistance (MDR), is a major obstacle in cancer chemotherapy. mdpi.com

Cell lines selected for resistance to topoisomerase II inhibitors like mitoxantrone frequently exhibit cross-resistance to other agents that target this enzyme. For example, the mitoxantrone-resistant HL-60/MX2 cell line is cross-resistant to other topoisomerase II interactive agents. nih.gov Similarly, the K/VP.5 cell line, which is resistant to etoposide, also shows cross-resistance to mitoxantrone. oaepublish.com

The MCF7/MX breast cancer cell line, selected with mitoxantrone, displays an unusual cross-resistance to methotrexate (MTX). nih.gov This resistance is not due to classical MTX resistance mechanisms but is attributed to an enhanced energy-dependent efflux of MTX, suggesting the involvement of a novel efflux pump. nih.gov The establishment of cross-resistance profiles in preclinical models is crucial for predicting clinical outcomes and for designing effective combination chemotherapy strategies. nih.gov

| Resistant Cell Line | Selection Agent | Cross-Resistant To | Underlying Mechanism | Reference |

|---|---|---|---|---|

| HL-60/MX2 | Mitoxantrone | Other Topoisomerase II inhibitors | Reduced Topoisomerase II activity and expression. | nih.gov |

| K/VP.5 | Etoposide | Mitoxantrone, Doxorubicin, Teniposide | Reduced TOP2A/170 mRNA and protein levels. | oaepublish.com |

| MCF7/MX | Mitoxantrone | Methotrexate (MTX) | Enhanced energy-dependent efflux of MTX. | nih.gov |

Changes in Topoisomerase II Expression or Activity

Intrinsic Resistance Mechanisms in Specific Cellular Contexts

Intrinsic resistance refers to the inherent ability of some cancer cells to withstand the effects of a particular drug without prior exposure. springermedizin.dewhiterose.ac.uk This can be due to a variety of factors, including the natural activity of efflux pumps and a reduced permeability of the cell membrane. frontiersin.orgnih.gov

The cellular context plays a significant role in determining intrinsic sensitivity to a drug. For example, some ER-positive breast cancer cell lines exhibit intrinsic resistance to antihormone therapy. nih.gov The mechanisms of intrinsic resistance can be complex and may involve the baseline expression of ABC transporters, the presence of specific genetic mutations, or the activation of alternative survival pathways that compensate for the drug's action. nih.govfrontiersin.org Understanding these pre-existing resistance mechanisms is vital for selecting appropriate therapies for individual patients.

Strategies to Overcome or Circumvent Resistance in Preclinical Settings

Overcoming drug resistance is a central goal in cancer research. nih.govcancercenter.com Preclinical studies are exploring various strategies to restore drug sensitivity in resistant cancer cells. These approaches often involve combination therapies or the use of agents that can modulate the resistance mechanisms. mdpi.com

Combining therapeutic agents is a cornerstone of cancer treatment and a promising strategy to overcome drug resistance. frontiersin.orgoncotarget.com By targeting multiple cellular pathways simultaneously, combination therapies can reduce the likelihood of resistance emerging and can be effective against tumors that are already resistant to single agents. nih.govdrugtargetreview.com

For instance, combining a standard chemotherapy drug with an inhibitor of an efflux pump can restore the intracellular concentration of the chemotherapeutic agent and reverse resistance. nih.gov In the context of topoisomerase II inhibitors, combination with agents that target DNA damage response pathways or other critical signaling pathways has shown promise in preclinical models. frontiersin.orgnih.gov The rationale is that if one therapeutic approach is thwarted by a resistance mechanism, the other may still be effective. cancercenter.com The development of effective combination strategies relies on a deep understanding of the specific resistance mechanisms at play in a given tumor. nih.gov

Targeted Intervention of Resistance Pathways

Research into resistance mechanisms against aza-anthrapyrazoles, a class of compounds to which this compound (also known as BBR 3438) belongs, has identified the overexpression of specific drug efflux pumps as a significant factor. In preclinical models, resistance to the related compound mitoxantrone and the fluorescent aza-anthrapyrazole BBR 3390 has been associated with a novel ATP-dependent drug efflux pump. aacrjournals.orgnih.gov This transporter was later identified as the Breast Cancer Resistance Protein (BCRP). oup.com

A key strategy for overcoming this resistance involves the use of agents that can inhibit the function of these efflux pumps. Studies on mitoxantrone-resistant human myeloma cell lines, which also exhibit cross-resistance to the aza-anthrapyrazole BBR 3390, have demonstrated that the chemosensitizing agent fumitremorgin C can reverse this resistance. aacrjournals.orgnih.gov Fumitremorgin C was found to inhibit the efflux of BBR 3390 in cells overexpressing BCRP. oup.comaacrjournals.org This suggests that targeted inhibition of the BCRP transporter could be a viable strategy to overcome resistance to aza-anthrapyrazoles like this compound in preclinical models.

The following table summarizes the cross-resistance profile of a mitoxantrone-resistant human myeloma cell line (8226/MR4) to various agents, highlighting its significant cross-resistance to the aza-anthrapyrazole BBR 3390.

| Cell Line | Agent | Resistance Factor |

| 8226/MR4 | Mitoxantrone | ~10-fold |

| 8226/MR4 | Etoposide | Cross-resistant |

| 8226/MR4 | Anthracyclines | Cross-resistant |

| 8226/MR4 | BBR 3390 (aza-anthrapyrazole) | 34-fold |

| 8226/MR4 | Antimetabolites | Not cross-resistant |

| 8226/MR4 | Alkylating agents | Not cross-resistant |

| Data derived from studies on mitoxantrone-resistant human myeloma cell lines. aacrjournals.org |

Further studies have shown that increasing the level of mitoxantrone resistance can lead to additional mechanisms of resistance, such as a reduction in the expression of topoisomerase IIα and IIβ, the primary targets of these drugs. nih.gov This indicates that a multifaceted approach, potentially combining BCRP inhibitors with agents that can counteract alterations in topoisomerase II levels or activity, may be necessary to fully overcome resistance.

Metabolic Reprogramming as a Resistance Mechanism in Cellular Models

While metabolic reprogramming is recognized as a crucial mechanism of drug resistance in various cancers, specific research detailing its role in the context of this compound resistance in cellular models is not extensively available in the reviewed literature. nih.govresearchgate.netnih.govnih.govmdpi.comfrontiersin.orgnih.gov Cancer cells are known to alter their metabolic pathways, such as glycolysis and oxidative phosphorylation, to survive the stress induced by chemotherapeutic agents. nih.govmdpi.com This metabolic adaptability can contribute to the survival of resistant cell populations. researchgate.net

General mechanisms of metabolic reprogramming in cancer resistance include alterations in glucose and glutamine metabolism, increased reliance on fatty acid oxidation, and changes in the pentose phosphate pathway to manage oxidative stress. nih.govmdpi.com For instance, some drug-resistant cancer cells exhibit a shift towards glycolysis to meet their energy demands, a phenomenon that can be influenced by the tumor microenvironment. nih.govfrontiersin.org However, direct evidence linking these specific metabolic shifts to resistance against this compound or other aza-anthrapyrazoles in preclinical models has not been prominently featured in the available scientific reports. Further investigation is required to elucidate the specific metabolic pathways that may be altered in cancer cells to confer resistance to this compound and to explore whether targeting these metabolic vulnerabilities could represent a valid therapeutic strategy.

Future Directions and Emerging Research Avenues for Nortopixantrone

Development of Advanced Preclinical Models for Nortopixantrone Research (e.g., Organoids, 3D Culture)

The initial preclinical evaluation of this compound (identified as BBR 3438) relied on traditional human carcinoma xenografts, which were instrumental in demonstrating its superior efficacy compared to compounds like doxorubicin and losoxantrone in prostate cancer models. karger.com However, the future of this compound research necessitates a transition towards more sophisticated preclinical models that better recapitulate human tumor biology.

Three-dimensional (3D) culture systems, such as spheroids and organoids, offer a more accurate representation of the tumor microenvironment, cellular heterogeneity, and drug response than conventional 2D cell cultures. uniba.it The use of patient-derived organoids (PDOs) could revolutionize the study of this compound by providing a platform for personalized medicine, allowing researchers to test the drug's efficacy on a patient-specific basis. uniba.it These advanced models can be used to investigate key aspects of this compound's activity, including its penetration into tumor tissue, its effects on cell-cell interactions, and the development of resistance mechanisms in a more physiologically relevant context. Furthermore, integrating these models into organ-on-a-chip platforms could allow for the study of systemic effects and toxicities, such as the cardiotoxicity sometimes associated with anthracycline-type drugs, in a controlled human-based system. nih.gov While direct studies of this compound in these specific systems have not been published, their application represents a critical next step in its preclinical development.

Integration of Omics Data (Genomics, Proteomics, Metabolomics) to Elucidate Mechanisms

The foundational mechanism of this compound involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis. karger.com Preclinical studies have also shown that its activity is associated with the down-regulation of the anti-apoptotic protein Bcl-2. karger.com To build upon this knowledge, the integration of multi-omics data is essential for a more comprehensive understanding.

Genomics and Transcriptomics: These approaches can identify genetic mutations or gene expression signatures that confer sensitivity or resistance to this compound. Analyzing the transcriptomic changes in cancer cells following treatment could reveal the full spectrum of pathways modulated by the drug beyond its primary targets.

Proteomics: A proteomics-based approach can quantify changes in protein expression and post-translational modifications, offering a clearer picture of the cellular response. This could validate downstream effects, such as the observed Bcl-2 down-regulation, and uncover novel protein targets or biomarkers associated with the drug's efficacy. karger.com

Metabolomics: As one of the newest 'omics' sciences, metabolomics analyzes the complete set of small-molecule compounds in a biological sample, providing a direct functional readout of the cellular phenotype. unimore.it Investigating the metabolic perturbations induced by this compound could elucidate how it affects cancer cell metabolism and potentially identify metabolic vulnerabilities that could be exploited in combination therapies.

By integrating these omics datasets, researchers can construct detailed network models of this compound's mechanism of action, leading to the identification of robust biomarkers for patient stratification and a more rational basis for designing combination therapies. nih.gov

Rational Design of Next-Generation 9-Aza-Anthrapyrazole Compounds

This compound itself was the product of a systematic investigation into the 9-aza-anthrapyrazole class, designed to improve upon earlier anthrapyrazoles and anthracyclines. karger.com The knowledge gained from its development provides a solid foundation for the rational design of the next generation of these compounds. Key findings from the study of this compound (BBR 3438) showed it to have a superior preclinical profile, including better efficacy and in vivo tolerance, compared to the reference anthrapyrazole, losoxantrone. karger.com

Future design efforts will likely focus on optimizing the structural features responsible for these advantages. These include:

Enhanced DNA-Binding Affinity: this compound's prominent affinity for DNA is a key factor in its potency. karger.com Modifications to the side chains and the planar aromatic core could further enhance this interaction.

Favorable Cellular Accumulation: The ability of this compound to accumulate within cancer cells contributes to its enhanced cytotoxicity upon long-term exposure. karger.com Designing analogues with improved cell permeability and reduced efflux by transporter proteins is a key goal.

Modulation of Redox Properties: this compound has a lower reduction potential than classical anthrapyrazoles, which may increase its ability to generate oxidative stress, contributing to its cell-killing effects. karger.com Fine-tuning this property could enhance therapeutic efficacy.

The table below, based on data from preclinical studies in human prostatic carcinoma xenografts, illustrates the improved efficacy of this compound over reference compounds, providing a benchmark for future analogues. karger.com

| Compound | Tumor Model | Tumor Weight Inhibition (%) | Complete Regressions |

|---|---|---|---|

| This compound (BBR 3438) | DU145 | 85 | Not Reported |

| This compound (BBR 3438) | PC3 | 96 | Appreciable Rate |

| This compound (BBR 3438) | PZ-PZ-1 | 81 | Not Reported |

| Losoxantrone (DuP-941) | DU145 | 70 | Not Reported |

| Losoxantrone (DuP-941) | PC3 | 69 | Not Reported |

| Losoxantrone (DuP-941) | PZ-PZ-1 | 47 | Not Reported |

| Doxorubicin | DU145 | 46 | Not Reported |

| Doxorubicin | PC3 | 62 | Not Reported |

| Doxorubicin | PZ-PZ-1 | 52 | Not Reported |

Exploration of Novel Therapeutic Combinations Based on Mechanistic Insights

The future clinical utility of this compound will likely depend on its use in combination with other therapies to enhance efficacy and overcome resistance. Its primary mechanism as a topoisomerase II inhibitor provides a clear rationale for several combination strategies.

Combination with DNA Damage Repair Inhibitors: Since this compound induces DNA strand breaks, combining it with inhibitors of DNA repair pathways, such as PARP inhibitors, could lead to a synergistic effect, a concept known as synthetic lethality. This approach would be particularly relevant in tumors with existing DNA repair deficiencies.

Combination with Agents Targeting Apoptosis: this compound induces delayed apoptosis and down-regulates the survival protein Bcl-2. karger.com Combining it with other pro-apoptotic agents or inhibitors of other anti-apoptotic proteins (e.g., Mcl-1 inhibitors) could lower the threshold for cell death and combat resistance.

Combination with Targeted Therapies and Immunotherapy: Integrating this compound with targeted agents that inhibit key oncogenic signaling pathways could provide a dual attack on cancer cells. Furthermore, the immunogenic cell death induced by some cytotoxic agents can create a more favorable tumor microenvironment for immunotherapy. Exploring combinations with immune checkpoint inhibitors could therefore translate this compound's cytotoxic effects into a durable, immune-mediated antitumor response.

Investigation of Non-Anticancer Applications Based on Target Modulations (e.g., anti-fungal, if mechanism allows)

While developed as an anticancer agent, this compound's fundamental mechanism of action suggests potential for applications beyond oncology. It is classified as an antineoplastic antibiotic, a class of compounds that often have broader antimicrobial activities. medchemexpress.commedchemexpress.com

The primary molecular target of this compound, topoisomerase II, is an enzyme essential for DNA replication and organization in all eukaryotic cells, including fungi. Fungal topoisomerases are validated targets for antifungal drugs. Therefore, a significant future research avenue is to investigate whether this compound possesses clinically relevant antifungal activity. Its mechanism of inhibiting topoisomerase II is distinct from that of common azole antifungals, which target ergosterol synthesis. medchemexpress.com This suggests that this compound could be effective against fungal strains resistant to existing therapies. A systematic screening of this compound against a panel of pathogenic fungi, including resistant strains, would be a logical first step in exploring this potential new application.

Q & A

Q. What are the primary biochemical mechanisms of action of Nortopixantrone, and how can researchers validate these mechanisms experimentally?

Methodological Answer: To investigate this compound's mechanisms, researchers should employ in vitro binding assays (e.g., surface plasmon resonance) to assess target affinity and cell-based assays (e.g., flow cytometry) to evaluate downstream effects like apoptosis or cell cycle arrest. Knockdown/knockout models (CRISPR/Cas9) can confirm target specificity, while phosphoproteomic profiling may identify signaling pathways modulated by the compound .

Q. What preclinical models are most appropriate for evaluating this compound’s efficacy, and how should these models be optimized to reduce bias?

Methodological Answer: Use syngeneic or xenograft murine models with standardized tumor implantation protocols. Randomize treatment groups, blind outcome assessments, and include positive/negative controls (e.g., existing chemotherapeutics). Adhere to NIH guidelines for animal welfare and statistical power analysis to ensure sample sizes are sufficient to detect clinically relevant effect sizes .

Q. How can researchers address variability in this compound’s pharmacokinetic (PK) data across preclinical studies?

Methodological Answer: Standardize PK study designs by controlling variables such as administration route, dosage formulation, and sampling intervals. Use liquid chromatography-mass spectrometry (LC-MS) for precise plasma concentration measurements. Cross-validate results with in silico modeling (e.g., PBPK) to account for interspecies differences .

Advanced Research Questions

Q. How should clinical trials for this compound be designed to balance efficacy endpoints with toxicity profiling in phase I/II studies?

Methodological Answer: Implement a 3+3 dose-escalation design with predefined stopping rules for dose-limiting toxicities (DLTs). Include pharmacodynamic biomarkers (e.g., circulating tumor DNA) to correlate drug exposure with therapeutic response. For adaptive trials, use Bayesian models to dynamically adjust dosing cohorts based on interim safety/efficacy data .

Q. What statistical approaches are recommended to resolve contradictions in this compound’s reported efficacy across independent studies?

Q. How can researchers investigate the molecular basis of resistance to this compound in refractory cancers?

Methodological Answer: Generate resistant cell lines via chronic exposure to sublethal this compound doses. Perform whole-exome sequencing or single-cell RNA-seq to identify mutations or transcriptional changes. Validate resistance mechanisms using functional assays (e.g., siRNA silencing of candidate genes) and patient-derived organoid models .

Q. What methodologies are critical for assessing this compound’s off-target effects in non-cancerous tissues?

Methodological Answer: Utilize high-throughput toxicity screening platforms (e.g., Tox21) to evaluate hepatotoxicity and cardiotoxicity. Combine transcriptomic profiling (RNA-seq) of healthy tissues with histopathological analysis in animal models. Validate findings using induced pluripotent stem cell (iPSC)-derived organoids to mimic human tissue responses .

Methodological Frameworks

- For Mechanistic Studies : Adopt the PICO framework (Population: target cells; Intervention: this compound exposure; Comparison: untreated controls; Outcome: molecular/cellular changes) to structure hypotheses .

- For Clinical Translation : Follow NIH rigor and reproducibility guidelines , including blinding, randomization, and transparent reporting of negative results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.